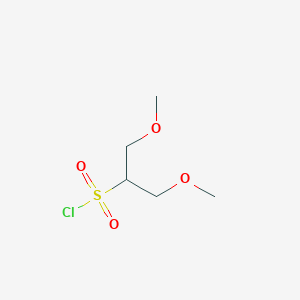

2-(Chlorosulfonyl)-1,3-dimethoxypropane

Description

2-(Chlorosulfonyl)-1,3-dimethoxypropane is an organic compound characterized by the presence of a chlorosulfonyl group and two methoxy groups attached to a propane backbone

Properties

IUPAC Name |

1,3-dimethoxypropane-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11ClO4S/c1-9-3-5(4-10-2)11(6,7)8/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZVKVKCMRJRKDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(COC)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1871639-57-4 | |

| Record name | 2-(chlorosulfonyl)-1,3-dimethoxypropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chlorosulfonyl)-1,3-dimethoxypropane typically involves the reaction of 1,3-dimethoxypropane with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:

1,3-dimethoxypropane+chlorosulfonic acid→2-(Chlorosulfonyl)-1,3-dimethoxypropane

The reaction is usually conducted at low temperatures to prevent side reactions and decomposition of the product. The use of an inert atmosphere, such as nitrogen or argon, is also recommended to avoid moisture and oxygen interference.

Industrial Production Methods

In an industrial setting, the production of 2-(Chlorosulfonyl)-1,3-dimethoxypropane can be scaled up by employing continuous flow reactors. This allows for better control over reaction parameters and improved safety. The use of automated systems ensures consistent product quality and higher yields.

Chemical Reactions Analysis

Types of Reactions

2-(Chlorosulfonyl)-1,3-dimethoxypropane undergoes various chemical reactions, including:

Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines, alcohols, and thiols.

Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The methoxy groups can be oxidized to form aldehydes or carboxylic acids under strong oxidizing conditions.

Common Reagents and Conditions

Substitution: Nucleophiles like amines (e.g., aniline) in the presence of a base (e.g., triethylamine) at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products

Substitution: Formation of sulfonamides, sulfonate esters, or sulfonate thioesters.

Reduction: Formation of 2-(sulfonyl)-1,3-dimethoxypropane.

Oxidation: Formation of 2-(chlorosulfonyl)-1,3-dialdehydepropane or 2-(chlorosulfonyl)-1,3-dicarboxypropane.

Scientific Research Applications

2-(Chlorosulfonyl)-1,3-dimethoxypropane has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Employed in the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

Industry: Utilized in the production of specialty chemicals, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 2-(Chlorosulfonyl)-1,3-dimethoxypropane involves the reactivity of the chlorosulfonyl group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The resulting intermediates can undergo further transformations, leading to the formation of various products. The methoxy groups can also participate in reactions, either as leaving groups or through oxidation.

Comparison with Similar Compounds

Similar Compounds

Chlorosulfonyl isocyanate: Known for its use in the synthesis of β-lactams and other medicinally important compounds.

Methyl 2-(chlorosulfonyl)benzoate: Used as an intermediate in pharmaceuticals, saccharin, dyes, and pigments.

6-Chlorosulfonylbenzoxazolin-2-one: Employed in the synthesis of benzoxazoles.

Uniqueness

2-(Chlorosulfonyl)-1,3-dimethoxypropane is unique due to the presence of both chlorosulfonyl and methoxy groups on a propane backbone. This combination of functional groups provides a distinct reactivity profile, making it a versatile intermediate in organic synthesis.

Biological Activity

2-(Chlorosulfonyl)-1,3-dimethoxypropane is a sulfonamide derivative with potential applications in medicinal chemistry. Its unique structure allows for various interactions with biological systems, making it a subject of interest in pharmacological research. This article reviews the biological activity of this compound, summarizing its mechanisms, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C5H11ClO4S

- Molecular Weight : 210.66 g/mol

- CAS Number : 1871639-57-4

The compound features a chlorosulfonyl group attached to a dimethoxypropane framework, which can influence its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of 2-(Chlorosulfonyl)-1,3-dimethoxypropane can be attributed to several mechanisms:

- Enzyme Inhibition : The chlorosulfonyl group may interact with nucleophilic sites on enzymes, leading to inhibition of their activity. This is particularly relevant in targeting enzymes involved in metabolic pathways.

- Receptor Modulation : The compound may act as a modulator for various receptors, influencing signaling pathways crucial for cellular responses.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially making it useful against certain bacterial strains.

Synthesis

The synthesis of 2-(Chlorosulfonyl)-1,3-dimethoxypropane typically involves the following steps:

- Starting Materials : Dimethoxypropane and chlorosulfonic acid.

- Reaction Conditions : The reaction is conducted under controlled temperatures to prevent decomposition of sensitive intermediates.

- Purification : The final product is purified using standard techniques such as recrystallization or chromatography.

Research Findings and Case Studies

Several studies have investigated the biological activity of 2-(Chlorosulfonyl)-1,3-dimethoxypropane:

- Antimicrobial Studies : A study demonstrated that the compound showed significant activity against Gram-positive bacteria, indicating its potential as an antibacterial agent .

- Enzyme Interaction : Research indicated that the compound could inhibit specific metabolic enzymes, suggesting its utility in metabolic disorders .

- Cellular Assays : In vitro assays revealed that treatment with this compound led to reduced cell viability in cancer cell lines, hinting at possible anticancer properties .

Comparative Analysis

A comparison of 2-(Chlorosulfonyl)-1,3-dimethoxypropane with similar compounds can highlight its unique properties:

| Compound Name | Structure Type | Biological Activity | Notes |

|---|---|---|---|

| 2-(Chlorosulfonyl)-1,3-dimethoxypropane | Sulfonamide derivative | Antimicrobial, Enzyme inhibition | Potential for drug development |

| Chloroquine | Quinoline derivative | Antimalarial | Well-established use in malaria treatment |

| Sulfanilamide | Sulfonamide | Antibacterial | Historical significance in antibiotic therapy |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.